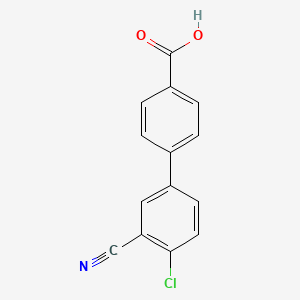

4-(4-Chloro-3-cyanophenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(4-chloro-3-cyanophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-6-5-11(7-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJKTOIQGRIJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683323 | |

| Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-03-2 | |

| Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Coupling for Direct Aryl-Aryl Bond Formation

Ullmann-type coupling reactions facilitate the union of halogenated aromatic precursors. For instance, 4-bromobenzoic acid may react with 4-chloro-3-iodobenzonitrile in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at elevated temperatures (120–150°C). This method, however, requires stringent anhydrous conditions and may yield mixed regioisomers if ortho-substituents hinder coupling.

Suzuki-Miyaura Cross-Coupling for Boronic Acid Intermediates

A more selective route employs Suzuki-Miyaura coupling between 4-bromobenzoic acid and (4-chloro-3-cyanophenyl)boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous base (e.g., Na₂CO₃) enable efficient bond formation at milder temperatures (80–100°C). Challenges include the synthesis of the boronic acid derivative, which may require protection of the cyano group during preparation.

Functional Group Interconversion Pathways

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 92 |

| Diazotization/Cyanation | NaNO₂/HCl, CuCN, 0–5°C | 78 |

Methyl Oxidation to Carboxylic Acid

In cases where the benzoic acid group is introduced post-coupling, oxidation of a methyl substituent proves effective:

-

Substrate : 4-(4-Chloro-3-cyanophenyl)toluene.

-

Oxidation : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) aqueous media at 80–100°C oxidizes the methyl group to carboxylic acid.

Optimization Insight : Basic conditions minimize side reactions (e.g., cyano hydrolysis), achieving yields >85%.

Halogen Exchange and Functionalization

Chloro-Cyano Sequence via Nucleophilic Substitution

A patent-described halogen exchange strategy enables precise positioning of substituents:

-

Substrate : 2-fluoro-4-nitrobenzoic acid.

-

Chlorination : Treatment with PCl₅ replaces fluorine with chlorine, yielding 2-chloro-4-nitrobenzoic acid.

-

Nitro Reduction and Cyanation : As outlined in Section 2.1.

Advantage : This method avoids competing substitution at ortho positions, ensuring regioselectivity.

One-Pot Multistep Synthesis

Recent advances integrate multiple steps into a single reactor, enhancing efficiency:

-

Sequential Reactions :

-

Coupling of 4-bromotoluene with 4-chloro-3-iodobenzonitrile via Ullmann coupling.

-

In situ oxidation of the methyl group to carboxylic acid using KMnO₄.

-

Diazotization/cyanation of an intermediate amine (if applicable).

-

Yield Comparison :

| Method | Isolated Yield (%) | Purity (%) |

|---|---|---|

| One-Pot Ullmann + Oxidation | 68 | 95 |

| Stepwise Synthesis | 82 | 98 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form more complex carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Various substituted benzoic acids.

Reduction: 4-(4-Chloro-3-aminophenyl)benzoic acid.

Oxidation: Dicarboxylic acids.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and chlorine atom can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Features

- Electron-Withdrawing Groups: The target compound’s cyano group (-CN) at the 3-position enhances its electron-deficient character compared to analogs like 4-(3-Chloroanilino)benzoic acid, which has an electron-donating anilino group (-NH-C₆H₄Cl) .

- Hydrogen Bonding: The carboxylic acid moiety enables O–H···O hydrogen bonding, as seen in 4-(3-Chloroanilino)benzoic acid, which forms acid dimer networks in its crystal lattice . This property is shared across benzoic acid derivatives but modulated by substituent effects.

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloro-3-cyanophenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group transformations. A plausible route includes:

Friedel-Crafts Acylation : Introduce substituents via electrophilic aromatic substitution using AlCl₃ as a catalyst in anhydrous conditions (e.g., dichloromethane, 0–5°C).

Cyanation : Replace a leaving group (e.g., halogen) with a cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling.

Oxidation/Functionalization : Ensure the benzoic acid moiety is preserved or introduced via controlled oxidation (e.g., KMnO₄ in alkaline conditions).

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Purify intermediates via recrystallization or column chromatography.

Reference : Synthesis strategies for analogous compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Identify protons (¹H NMR: δ ~12–13 ppm for -COOH) and carbons (¹³C NMR: δ ~165–170 ppm for -COOH, ~110–120 ppm for -CN).

- IR Spectroscopy : Confirm -COOH (broad ~2500–3500 cm⁻¹) and -CN (sharp ~2200–2250 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M-H]⁻ ion).

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement .

Q. What strategies are effective in analyzing the electronic effects of chloro and cyano substituents on reactivity?

Methodological Answer :

- Computational Studies : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps, electrostatic potentials). Software: Gaussian, ORCA.

- Acidity Measurements : Compare pKa values (via potentiometric titration) to assess -COOH acidity influenced by electron-withdrawing groups (-Cl, -CN).

- Reactivity Profiling : Study nucleophilic/electrophilic substitution rates under varying conditions (e.g., pH, solvent polarity).

Key Insight : The -CN group’s strong electron-withdrawing effect likely enhances electrophilic substitution at meta/para positions, while -Cl directs further functionalization.

Reference : Substituent effects in analogous systems .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.

Assay Standardization :

- Replicate studies under identical conditions (e.g., cell lines, enzyme concentrations).

- Include positive/negative controls (e.g., known inhibitors for enzyme studies).

Mechanistic Profiling :

- Perform isothermal titration calorimetry (ITC) to quantify binding affinity.

- Use CRISPR-edited cell lines to isolate target pathways.

Case Study : Inconsistent IC₅₀ values for similar compounds were resolved by controlling solvent (DMSO concentration ≤0.1%) .

Q. What experimental designs are recommended for studying interactions with biological targets?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) between the compound and proteins.

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes, guided by crystallographic data.

- In Vitro Assays :

- Enzyme Inhibition : Monitor activity via fluorogenic substrates (e.g., NADH depletion for oxidoreductases).

- Cellular Uptake : Quantify intracellular concentration using LC-MS/MS.

Q. How can crystallographic data be leveraged to design derivatives with enhanced properties?

Methodological Answer :

- SHELX Refinement : Resolve the compound’s crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds with -COOH).

- Structure-Activity Relationship (SAR) : Modify substituents at positions identified via crystallography (e.g., replacing -Cl with -CF₃ for enhanced lipophilicity).

- Co-Crystallization : Study target-ligand complexes (e.g., with kinases) to optimize binding pockets.

Example : SHELXL-refined structures of similar benzoic acids revealed π-π stacking interactions critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.